Cas no 948571-48-0 ((3-Amino-1H-pyrazol-5-yl)methanol)

(3-Amino-1H-pyrazol-5-yl)methanol is a versatile heterocyclic compound featuring both amino and hydroxymethyl functional groups on a pyrazole scaffold. Its structural properties make it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The presence of reactive sites allows for selective modifications, enabling the development of tailored derivatives. The compound exhibits stability under standard conditions and is compatible with a range of synthetic transformations, including condensation and nucleophilic substitution reactions. Its utility in medicinal chemistry is underscored by its role as a building block for biologically active molecules, such as kinase inhibitors and antimicrobial agents. Suitable for research and industrial applications requiring precise functionalization.
(3-Amino-1H-pyrazol-5-yl)methanol structure
948571-48-0 structure
Product Name:(3-Amino-1H-pyrazol-5-yl)methanol
CAS No:948571-48-0
MF:C4H7N3O
MW:113.117880105972
CID:1035938
PubChem ID:55263172
Update Time:2025-05-21

(3-Amino-1H-pyrazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-Amino-1H-pyrazol-5-yl)methanol
    • A859247
    • MFCD18425618
    • 3-Amino-5-hydroxymethyl-1H-pyrazole
    • BCP34681
    • SCHEMBL2173940
    • SY112539
    • (5-Amino-1H-pyrazol-3-yl)methanol
    • DTXSID40717044
    • 1H-Pyrazole-3-methanol, 5-amino-
    • PB28121
    • A897613
    • SB20442
    • FT-0732869
    • AKOS022178389
    • 948571-48-0
    • EN300-232688
    • SCHEMBL19557906
    • 3-Hydroxymethyl-1H-pyrazol-5-amine
    • AKOS006303797
    • CS-W021110
    • 1000895-26-0
    • FT-0686290
    • P10905
    • AS-50700
    • (3-Amino-1H-pyrazol-5-yl)methanol;3-Hydroxymethyl-1H-pyrazol-5-amine
    • AMY9111
    • DB-344654
    • STL415113
    • (5-amino-2H-pyrazol-3-yl)methanol
    • 5-amino-1H-Pyrazole-3-methanol
    • DA-38071
    • Inchi: 1S/C4H7N3O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H3,5,6,7)
    • InChI Key: NZORXPUYHVZTQG-UHFFFAOYSA-N
    • SMILES: OCC1=CC(N)=NN1

Computed Properties

  • Exact Mass: 113.058911855g/mol
  • Monoisotopic Mass: 113.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 77.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 74.9Ų

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(3-Amino-1H-pyrazol-5-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:948571-48-0)(3-Amino-1H-pyrazol-5-yl)methanol
Order Number:A859247
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:17
Price ($):184.0
Email:sales@amadischem.com

Additional information on (3-Amino-1H-pyrazol-5-yl)methanol

Comprehensive Overview of (3-Amino-1H-pyrazol-5-yl)methanol (CAS No. 948571-48-0): Properties, Applications, and Industry Insights

(3-Amino-1H-pyrazol-5-yl)methanol (CAS 948571-48-0) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research due to its unique pyrazole scaffold. This amino-alcohol derivative features a reactive hydroxymethyl group and an amino functional group, making it a versatile intermediate for synthesizing biologically active molecules. Recent studies highlight its role in developing kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic candidates.

The compound's molecular structure (C4H7N3O) exhibits strong hydrogen-bonding capacity, a property leveraged in drug design to enhance target binding affinity. Researchers particularly value its metabolic stability and low toxicity profile, addressing current industry priorities for safer bioactive compounds. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent standards for preclinical development applications.

In material science, (3-Amino-1H-pyrazol-5-yl)methanol serves as a building block for coordination polymers with potential applications in molecular sensing. Its chelating properties enable the formation of stable metal-organic frameworks (MOFs), a hot topic in green chemistry research. The compound's thermal stability (decomposition point >200°C) makes it suitable for high-temperature synthesis processes, a feature frequently searched by process chemists optimizing industrial-scale reactions.

Recent patent analyses reveal increasing use of this compound in crop protection formulations, particularly as a precursor for systemic fungicides. Its xylem-mobile characteristics in plants address the agricultural sector's need for efficient pesticide delivery systems. Environmental studies confirm its moderate biodegradability, positioning it favorably compared to persistent organic pollutants—a critical consideration in ESG-compliant product development.

Quality control protocols for CAS 948571-48-0 emphasize residual solvent monitoring and isomeric purity verification, reflecting regulatory concerns about pharmaceutical impurities. Storage recommendations include argon atmosphere protection to prevent oxidative degradation, a technical detail often queried by laboratory managers handling sensitive reagents. The compound's water solubility (≥50 mg/mL at pH 7) facilitates its use in aqueous reaction systems, reducing organic solvent consumption—an important factor in green chemistry metrics.

Emerging applications include its use as a fluorescent probe linker in bioimaging research, capitalizing on the pyrazole ring's electron-rich nature. This aligns with the booming diagnostics market, where researchers frequently search for novel labeling reagents. Computational chemistry studies predict favorable ADME properties for derivatives, making this compound a valuable starting point for medicinal chemistry projects targeting CNS disorders and metabolic diseases.

Supply chain data indicates growing demand for custom synthesis of this compound, particularly from contract research organizations (CROs) engaged in fragment-based drug discovery. Technical literature emphasizes the importance of regioselective protection strategies during its incorporation into complex molecules—a frequent challenge discussed in organic chemistry forums. The compound's scalable synthesis route (typically 5-step from commercially available precursors) makes it cost-effective for pilot-scale production.

Analytical method development for (3-Amino-1H-pyrazol-5-yl)methanol focuses on HPLC-UV quantification with polar stationary phases, addressing quality control needs in GMP manufacturing. Stability studies demonstrate excellent photostability under standard laboratory lighting conditions, reducing handling constraints compared to light-sensitive compounds—a practical advantage often overlooked in research chemical selection criteria.

The compound's structure-activity relationship (SAR) profile shows that modifications at the 5-hydroxymethyl position significantly influence target binding kinetics, a key consideration for lead optimization programs. This molecular flexibility explains its inclusion in several combinatorial chemistry libraries, as evidenced by published screening data from major pharmaceutical companies. Researchers investigating allosteric modulation strategies particularly value its conformational restriction potential.

Environmental fate studies of 948571-48-0 reveal soil adsorption coefficients (Koc) suggesting moderate mobility, informing environmental risk assessments for agrochemical applications. The compound's hydrolysis half-life (>30 days at pH 7) indicates sufficient stability for foliar applications while remaining amenable to natural degradation processes—a balance increasingly demanded by sustainable agriculture initiatives.

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Amadis Chemical Company Limited
(CAS:948571-48-0)(3-Amino-1H-pyrazol-5-yl)methanol
A859247
Purity:99%
Quantity:1g
Price ($):184.0
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